Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester
Description
Properties
CAS No. |
61516-71-0 |
|---|---|
Molecular Formula |
C12H11NO5S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
dimethyl 2-(2-oxo-1,3-benzothiazol-3-yl)propanedioate |
InChI |
InChI=1S/C12H11NO5S/c1-17-10(14)9(11(15)18-2)13-7-5-3-4-6-8(7)19-12(13)16/h3-6,9H,1-2H3 |
InChI Key |
DOJHCILQVMJRCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OC)N1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The one-pot three-component reaction between 2-aminobenzothiazole, aldehyde derivatives, and malonate esters under solvent-free conditions provides a green chemistry route to benzothiazole-fused malonates. This method avoids catalysts and leverages tandem Knoevenagel condensation followed by Michael addition. For the target compound, 2-aminobenzothiazole reacts with an aldehyde (e.g., benzaldehyde) to form an imine intermediate, which undergoes cyclization with dimethyl malonate to yield the benzothiazolyl-malonate ester.
Procedure and Optimization
-
Reagents : 2-Aminobenzothiazole (1 equiv), benzaldehyde derivative (1 equiv), dimethyl malonate (1.2 equiv).
-
Conditions : Solvent-free, 60°C, 6–8 hours.
-
Yield : 60–72% (based on analogous pyrimido[2,1-b]benzothiazole syntheses).
The absence of solvent minimizes side reactions, while elevated temperatures accelerate imine formation and malonate incorporation. Substituents on the aldehyde influence steric and electronic effects, with electron-withdrawing groups enhancing reaction rates.
Nucleophilic Substitution of Bromomalonate Esters
Synthetic Pathway
This method involves the alkylation of 3H-benzothiazol-2-one with dimethyl 2-bromomalonate. Deprotonation of the benzothiazolone’s NH group (pKa ~8–10) generates a nucleophilic nitrogen, which displaces bromide from the bromomalonate ester.
Stepwise Protocol
-
Deprotonation : 3H-Benzothiazol-2-one (1 equiv) is treated with NaH (1.2 equiv) in dry DMF at 0°C.
-
Alkylation : Dimethyl 2-bromomalonate (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
-
Workup : The crude product is purified via flash chromatography (hexane/ethyl acetate, 7:3).
Challenges and Solutions
-
Competing Side Reactions : Overalkylation or ester hydrolysis may occur. Using anhydrous conditions and controlled stoichiometry mitigates these issues.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but require rigorous drying to prevent hydrolysis.
Michael Addition of Benzothiazolone to α,β-Unsaturated Malonates
Mechanism and Application
The Michael addition of 3H-benzothiazol-2-one to α,β-unsaturated malonates forms the C–N bond at the β-position of the malonate. For example, dimethyl acetylenedicarboxylate reacts with benzothiazolone in the presence of EtONa, yielding the target compound via conjugate addition.
Experimental Details
-
Reagents : 3H-Benzothiazol-2-one (1 equiv), dimethyl acetylenedicarboxylate (1.5 equiv), EtONa (1.5 equiv).
-
Conditions : Dry ethanol, reflux, 4 hours.
-
Yield : 75–87% (extrapolated from 5-oxo-proline derivatives).
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Multicomponent Reaction | 2-Aminobenzothiazole, aldehyde | Solvent-free, 60°C | 60–72% | Catalyst-free, scalable | Limited to reactive aldehydes |
| Nucleophilic Substitution | Bromomalonate, NaH | DMF, room temperature | 49–68% | Direct C–N bond formation | Sensitivity to moisture |
| Michael Addition | α,β-Unsaturated malonate, EtONa | Ethanol, reflux | 75–87% | High yields, mild conditions | Racemic product formation |
Mechanistic Insights and Side Reactions
Competing Pathways in Multicomponent Reactions
In the tandem Knoevenagel-Michael approach, incomplete imine formation or premature malonate addition may yield byproducts such as uncyclized Schiff bases. Optimizing the aldehyde’s electronic properties (e.g., using p-nitrobenzaldehyde) enhances cyclization efficiency.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Propanedioic acid derivatives have been investigated for their anticancer properties. For instance, compounds derived from the condensation of amino acids with propanedioic acid have shown promising results against various cancer cell lines. A study highlighted the synthesis of benzothiazole derivatives that exhibited significant cytotoxicity against breast cancer cell lines in vitro and in vivo, suggesting potential therapeutic applications in oncology .
Antibacterial Properties
Research has also focused on the antibacterial activity of propanedioic acid derivatives. Compounds synthesized through the condensation of propanedioic acid with various benzoic acids demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds was evaluated using the Resazurin microtiter assay method, indicating their potential as antibacterial agents .
Synthesis of Novel Compounds
Ligand Development
The compound has been utilized as a ligand in coordination chemistry. For example, it has been employed to form complexes with transition metals such as palladium. These complexes have been tested for their biological activities, including antimicrobial properties, showing enhanced efficacy compared to the ligand alone .
Polymer Chemistry
In materials science, the compound's ability to form stable bonds has led to its use in synthesizing polymers with unique properties. The incorporation of propanedioic acid derivatives into polymer matrices can enhance mechanical strength and thermal stability, making them suitable for various industrial applications .
Agricultural Applications
Plant Growth Regulation
Research has indicated that propanedioic acid derivatives can act as growth regulators in plants. Studies have shown that these compounds can modulate root growth and overall plant development, suggesting their potential use as herbicides or growth-promoting agents in agriculture .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Rosenberg et al. (2021) | Synthesized polybenzothiazole compounds from propanedioic acid derivatives showing anticancer activity | Potential anticancer drugs |
| Kini et al. (2021) | Evaluated antibacterial activity against cervical cancer cell lines | Antibacterial agents |
| Mathis et al. (2021) | Developed palladium complexes using propanedioic acid derivatives showing enhanced microbial inhibition | Coordination chemistry applications |
Mechanism of Action
The mechanism of action of propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues
Malonic Acid Esters Without Heterocyclic Substituents
Dimethyl Malonate (Propanedioic Acid, 1,3-Dimethyl Ester; CAS 108-59-8) Structure: Simplest dimethyl ester of malonic acid. Applications: Used in organic synthesis (e.g., Michael additions ), vaping liquids , and as a reference standard .
Diethyl Malonate (CAS 105-53-3)
- Structure : Diethyl ester of malonic acid.
- Comparison : Longer alkyl chains increase lipophilicity and alter environmental persistence compared to dimethyl malonate .
Benzothiazolyl-Substituted Malonates
Activity: Acts as a PPARγ modulator for diabetes and atherosclerosis treatment . Key Difference: Extended substituents enhance receptor binding compared to the target compound.
N-[2-(6-Methoxy)benzothiazolyl] Malonamic Acid (23) and Ethyl Ester (7)
- Structure : Methoxy-benzothiazolyl substituent instead of oxo-benzothiazolyl.
- Activity : Demonstrated anti-inflammatory effects in carrageenin-induced edema models .
- Comparison : Substitution at the benzothiazole ring (methoxy vs. oxo) modulates biological activity.
Other Heterocyclic Malonates
Propanedioic Acid, 2-((4-((5-Methyl-2-Phenyl-4-Oxazolyl)Methoxy)Phenyl)Methyl)-, Dimethyl Ester (CAS 1609073-29-1) Structure: Oxazole-substituted malonate.
Physicochemical Properties
Notes:
- The benzothiazolyl group in the target compound increases molecular weight and polarity compared to unsubstituted malonates.
- Dimethyl malonate’s lower molecular weight correlates with higher volatility, as observed in vaping emissions .
Environmental and Regulatory Considerations
- Persistence : Dimethyl malonate and diethyl malonate are used as analogs for environmental assessments due to structural simplicity. The target compound’s benzothiazolyl group may increase persistence or bioaccumulation .
- Regulatory Status : Unlike dimethyl malonate (low-priority designation), the target compound’s heterocyclic structure may warrant closer scrutiny under TSCA if exposure routes expand .
Biological Activity
Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester, also known as dimethyl 2-oxo-3-benzothiazolepropanoate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 309.34 g/mol. The structure includes a benzothiazole moiety, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO5S |
| Molecular Weight | 309.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that compounds containing the benzothiazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated that propanedioic acid derivatives displayed cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The antiproliferative activity was attributed to the induction of apoptosis and cell cycle arrest.
Case Study : A study conducted by Kini et al. evaluated the anticancer activity of several benzothiazole derivatives, including those related to propanedioic acid. The results indicated that these compounds significantly inhibited cancer cell growth with IC50 values ranging from 0.3 to 0.5 μM in various cell lines .
Antimicrobial Activity
The antimicrobial properties of propanedioic acid and its derivatives have also been explored. Research indicates that these compounds exhibit antibacterial and antifungal activities against a range of pathogens.
Table 2: Antimicrobial Activity
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Candida albicans | Moderate to Good |
In one study, the antibacterial activity was assessed using the Resazurin microtiter assay method against both Gram-positive and Gram-negative bacteria. The results showed promising inhibition rates, particularly against E. coli and S. aureus, suggesting potential for development as an antimicrobial agent .
Neuroprotective Effects
Emerging evidence suggests that propanedioic acid derivatives may possess neuroprotective properties. Research has indicated that certain benzothiazole compounds can protect neuronal cells from oxidative stress-induced damage.
Case Study : A study published in 2023 highlighted the neuroprotective effects of benzothiazole derivatives in models of neurodegeneration. The compounds were shown to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to toxic agents .
The mechanisms through which propanedioic acid exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as enzyme inhibitors, targeting pathways crucial for cancer cell survival.
- Induction of Apoptosis : Compounds have been found to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby protecting cells from oxidative damage.
Q & A
Q. What synthetic methodologies are recommended for preparing propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester?
- Methodological Answer : The compound can be synthesized via condensation reactions between heterocyclic amines and malonic acid derivatives. For example:
- Step 1 : React 2-aminobenzenethiol with diethyl oxalate under basic conditions to form the benzothiazolone core (as seen in ethyl 2-benzothiazolecarboxylate synthesis) .
- Step 2 : Introduce the malonate moiety by reacting the benzothiazolone intermediate with dimethyl malonyl chloride or via esterification with malonic acid monoethyl ester, followed by hydrolysis and re-esterification .
- Key Considerations : Optimize reaction solvents (e.g., ethanol or DMF) and catalysts (e.g., triethylamine) to enhance yield. Monitor purity via HPLC (>98%) .
Q. How can the compound be characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm ester carbonyls (~3.7 ppm for methoxy groups, ~170 ppm for carbonyl carbons) and benzothiazolone protons (aromatic signals at 7.0–8.0 ppm) .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures) to resolve the 3D structure, focusing on the planarity of the benzothiazolone ring and ester conformation .
- Thermal Analysis : Measure heat capacity () using differential scanning calorimetry (DSC) to study phase transitions, referencing data for similar malonate esters (e.g., range: 1.08–4.23 J/g·K) .
Advanced Research Questions
Q. What strategies can optimize the compound’s bioactivity in inflammatory or metabolic disease models?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the benzothiazolone ring (e.g., methoxy or halogen groups) or vary ester alkyl chains (e.g., ethyl vs. methyl) to enhance PPARγ binding affinity, as demonstrated in related PPARγ modulators like S26948 .
- In Vivo Testing : Evaluate anti-inflammatory activity using carrageenin-induced rat paw edema models, with dose optimization (e.g., 50–100 mg/kg) and comparison to positive controls (e.g., indomethacin) .
Q. How can contradictory data on biological activity between studies be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line: RAW 264.7 macrophages; incubation time: 24 hours) to minimize variability .
- Meta-Analysis : Compare datasets for PPARγ activation (e.g., EC values) across studies, accounting for differences in compound purity, solvent (DMSO vs. aqueous), and assay type (transactivation vs. competitive binding) .
Q. What computational approaches predict interactions between this compound and PPARγ?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on hydrogen bonding with PPARγ’s Tyr473 and hydrophobic contacts with Leu330 .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories in explicit solvent (TIP3P water) to assess conformational changes in the ligand-binding domain .
Data Interpretation & Experimental Design
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolysis Kinetics : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via LC-MS. Compare hydrolysis rates of methyl esters to ethyl esters (expected t: 2–8 hours) .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect malonic acid and benzothiazolone fragments, confirming esterase-mediated breakdown .
Q. What analytical techniques are critical for detecting impurities in synthesized batches?
- Methodological Answer :
- HPLC-DAD : Employ a C18 column (mobile phase: acetonitrile/water gradient) to separate and quantify residual starting materials (e.g., 2-aminobenzenethiol) and byproducts (e.g., monoester derivatives) .
- Elemental Analysis : Verify carbon/nitrogen ratios to confirm stoichiometric integrity (e.g., CHNOS requires C: 64.73%, N: 2.70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
